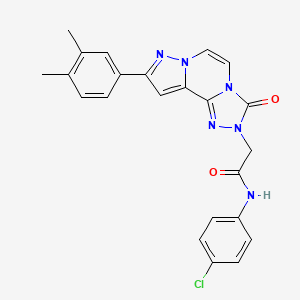![molecular formula C33H29ClN6O3S2 B2508073 N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-05-2](/img/structure/B2508073.png)
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H29ClN6O3S2 and its molecular weight is 657.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Computational and Pharmacological Evaluations
Research on heterocyclic compounds closely related to the specified chemical structure, including derivatives of 1,3,4-oxadiazole and pyrazoles, has explored their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed moderate to high affinity and inhibitory effects across these derivatives. Notably, certain compounds exhibited potent antioxidant capabilities and demonstrated significant activity in tumor inhibition and toxicity assessments, providing a foundation for their potential therapeutic applications (M. Faheem, 2018).
Antimicrobial Activity
Another facet of research has focused on the synthesis of novel derivatives featuring structural elements akin to the specified compound, investigating their antimicrobial efficacy. Studies reveal that these derivatives exhibit moderate to significant activity against a range of pathogenic bacterial and fungal strains. The structural modifications and synthesis of these compounds have been guided by spectral analysis and elemental characterization, highlighting their potential as lead compounds for developing new antimicrobial agents (P. Sah et al., 2014; B. Kariuki et al., 2021).
Synthesis and Molecular Docking Studies
Further research into compounds structurally similar to the one has involved detailed synthesis and molecular docking studies, aiming to elucidate their anticancer and antimicrobial potential. These studies employ various spectroanalytical techniques for structural elucidation and explore the compounds' interactions with cancer cell lines and microbial pathogens. The insights gained from these investigations contribute to a deeper understanding of the structure-activity relationships and pharmacological potential of these heterocyclic compounds (Kanubhai D. Katariya et al., 2021).
Pharmacological Evaluation and Cytotoxicity Studies
Additional studies have delved into the pharmacological evaluation and cytotoxicity of related compounds, examining their antibacterial and anti-enzymatic properties. These evaluations reveal the therapeutic potential of these derivatives, particularly against specific bacterial strains and in modulating enzymatic activity. The research also underscores the importance of molecular modifications in enhancing biological activity and reducing cytotoxicity, paving the way for the development of safer and more effective therapeutic agents (S. Z. Siddiqui et al., 2014).
Propriétés
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClN6O3S2/c1-22-12-14-23(15-13-22)28-18-27(29-11-6-16-44-29)38-40(28)32(42)21-45-33-37-36-30(39(33)25-8-5-7-24(34)17-25)19-35-31(41)20-43-26-9-3-2-4-10-26/h2-17,28H,18-21H2,1H3,(H,35,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJBSPEMYQZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)
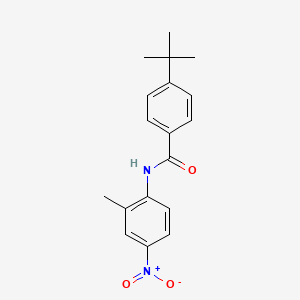
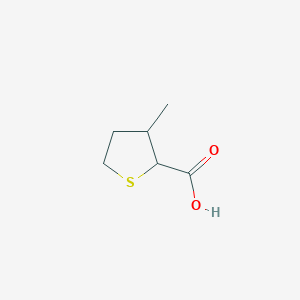
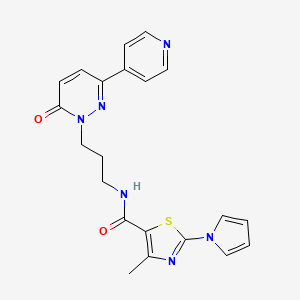
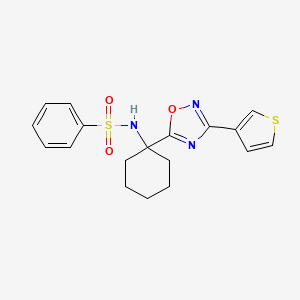
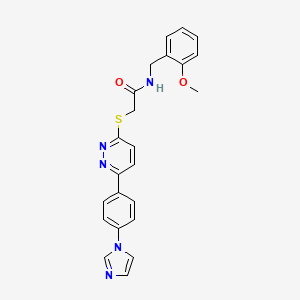
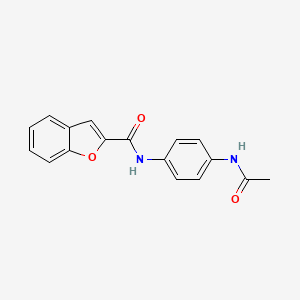

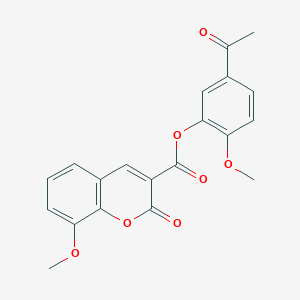
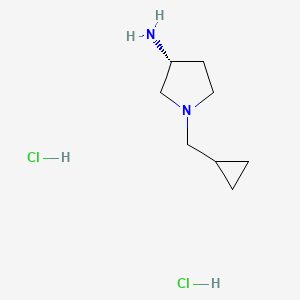
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)
